molecular formula C22H19Cl2F3N4O3 B11213272 N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11213272
M. Wt: 515.3 g/mol
InChI Key: DFWJIYNAIXSTSJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the dichlorophenyl, dimethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, methoxylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or methoxylating agents like dimethyl sulfate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or methoxylated derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of the trifluoromethyl group in N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C22H19Cl2F3N4O3

Molecular Weight

515.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19Cl2F3N4O3/c1-33-17-6-3-11(7-18(17)34-2)15-9-19(22(25,26)27)31-20(29-15)10-16(30-31)21(32)28-12-4-5-13(23)14(24)8-12/h3-8,10,15,19,29H,9H2,1-2H3,(H,28,32)

InChI Key

DFWJIYNAIXSTSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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